
Methyl 4-(3-fluoro-5-methylphenyl)butanoate
Overview
Description
“Methyl 4-(3-fluoro-5-methylphenyl)butanoate” is a chemical compound with the molecular formula C12H15FO2 . It has a molecular weight of 210.24 g/mol . This compound belongs to the category of Organofluorine Benzenoid Compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoate group attached to a fluoromethylphenyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Methyl 4-(Methyl 4-(3-fluoro-5-methylphenyl)butanoateethylphenyl)butanoate has been studied for its potential applications in a variety of fields. It has been used as an inhibitor of enzymes, as an antibiotic agent, and as a drug delivery system. It has also been studied for its potential to act as a chelating agent and as a potential therapeutic agent for cancer.
Mechanism of Action
The mechanism of action of methyl 4-(Methyl 4-(3-fluoro-5-methylphenyl)butanoateethylphenyl)butanoate is not well understood. However, it is believed that the compound binds to proteins and enzymes, which then affects their activity. Additionally, the compound may also interact with other molecules, such as DNA, to affect their activity.
Biochemical and Physiological Effects
Methyl 4-(Methyl 4-(3-fluoro-5-methylphenyl)butanoateethylphenyl)butanoate has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the activity of certain enzymes, such as the enzyme involved in fatty acid synthesis. Additionally, it has been shown to have antibacterial and antifungal activity. It has also been studied for its potential to act as a chelating agent and as a potential therapeutic agent for cancer.
Advantages and Limitations for Lab Experiments
Methyl 4-(Methyl 4-(3-fluoro-5-methylphenyl)butanoateethylphenyl)butanoate has several advantages for use in lab experiments. It is a relatively simple compound with a unique combination of properties that make it a valuable research tool. Additionally, it is relatively inexpensive and can be synthesized from a variety of starting materials. However, it is important to note that the compound has not been extensively studied and its effects on biochemical and physiological processes are not fully understood.
Future Directions
The potential applications of methyl 4-(Methyl 4-(3-fluoro-5-methylphenyl)butanoateethylphenyl)butanoate are vast and there are many possible future directions for research. These include further exploration of its potential as an inhibitor of enzymes, as an antibiotic agent, and as a drug delivery system. Additionally, further research could be conducted to explore its potential to act as a chelating agent and as a potential therapeutic agent for cancer. Additionally, further research could be conducted to explore its potential to act as a chelating agent and as a potential therapeutic agent for other diseases and conditions. Finally, further research could be conducted to explore its potential to act as a catalyst in organic synthesis.
Safety and Hazards
While specific safety and hazard information for “Methyl 4-(3-fluoro-5-methylphenyl)butanoate” is not available in the search results, general safety precautions for handling chemicals should be followed. These include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .
properties
IUPAC Name |
methyl 4-(3-fluoro-5-methylphenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-9-6-10(8-11(13)7-9)4-3-5-12(14)15-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJLKLIXYBBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210329 | |
| Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1951444-82-8 | |
| Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, 3-fluoro-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801210329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



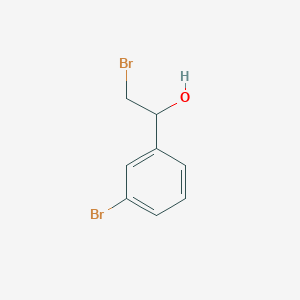
![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)
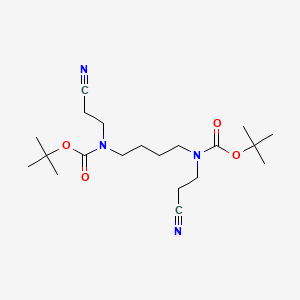
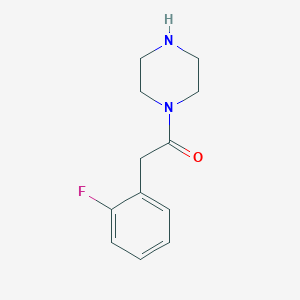



![6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3113368.png)
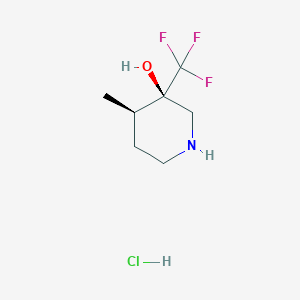
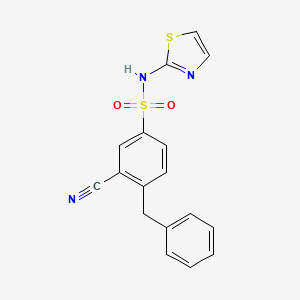
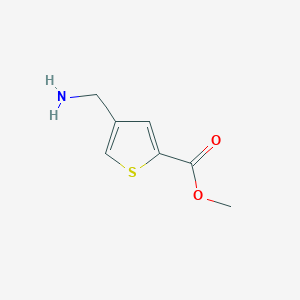
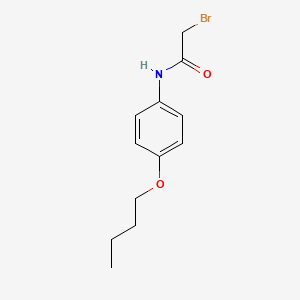
![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)